molecular formula C14H19N3O B11865108 8-[(5-Aminopentyl)amino]quinolin-6-ol CAS No. 6633-13-2

8-[(5-Aminopentyl)amino]quinolin-6-ol

Cat. No.: B11865108
CAS No.: 6633-13-2
M. Wt: 245.32 g/mol
InChI Key: WNRGIRYGYJNKOE-UHFFFAOYSA-N
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Description

8-[(5-Aminopentyl)amino]quinolin-6-ol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(5-Aminopentyl)amino]quinolin-6-ol typically involves the following steps:

    Starting Material: The synthesis begins with quinoline-6-ol as the starting material.

    Amination: The quinoline-6-ol undergoes an amination reaction with 5-aminopentylamine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions.

    Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and cost-effectiveness, and may include additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

8-[(5-Aminopentyl)amino]quinolin-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: Research has indicated its potential as an antimalarial and antileishmanial agent, making it a candidate for drug development.

    Industry: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 8-[(5-Aminopentyl)amino]quinolin-6-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial metabolism, leading to the inhibition of their activity.

    Pathways Involved: It may interfere with key metabolic pathways in microorganisms, disrupting their growth and survival.

Comparison with Similar Compounds

Similar Compounds

    8-Aminoquinoline: A related compound with similar biological activities but different chemical properties.

    Chloroquine: An antimalarial drug that shares structural similarities with quinoline derivatives.

    Primaquine: Another antimalarial agent with a quinoline core structure.

Uniqueness

8-[(5-Aminopentyl)amino]quinolin-6-ol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives. Its potential as a broad-spectrum antimicrobial agent sets it apart from other similar compounds.

Properties

CAS No.

6633-13-2

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

8-(5-aminopentylamino)quinolin-6-ol

InChI

InChI=1S/C14H19N3O/c15-6-2-1-3-7-16-13-10-12(18)9-11-5-4-8-17-14(11)13/h4-5,8-10,16,18H,1-3,6-7,15H2

InChI Key

WNRGIRYGYJNKOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)NCCCCCN)O

Origin of Product

United States

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